![molecular formula C21H24ClN5S B2382365 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione CAS No. 440334-19-0](/img/new.no-structure.jpg)
4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione: is a complex organic compound that belongs to the quinazoline class of compounds. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary targets of the compound “4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione” are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological functions.
Mode of Action
The compound interacts with its targets by binding to these receptors. The binding affinity data for the 5-hydroxytryptamine receptor 2A is 1.94nM , indicating a strong interaction
Biochemical Pathways
The compound’s interaction with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor influences the serotonin and adrenergic signaling pathways, respectively. These pathways play key roles in mood regulation, sleep, and vasoconstriction .
Result of Action
Its interaction with the 5-hydroxytryptamine receptor 2a and the alpha-1a adrenergic receptor suggests potential effects on mood regulation and vascular tone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione 2{[Trazodone Related Compound C (20 mg) (2-{3-[4-(4-Chlorophenyl ... - USP](https://store.usp.org/product/1673533)[{{{CITATION{{{3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548). One common synthetic route includes the reaction of 3-chlorophenylpiperazine with propylamine to form the intermediate, which is then cyclized to form the quinazoline core[{{{CITATION{{{2{[Trazodone Related Compound C (20 mg) (2-{3-[4-(4-Chlorophenyl ... - USP](https://store.usp.org/product/1673533)[{{{CITATION{{{_3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods[_{{{CITATION{{{2{[Trazodone Related Compound C (20 mg) (2-{3-4-(4-Chlorophenyl ... - USP[{{{CITATION{{{_3{2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4 ...](https://www.mdpi.com/1422-8599/2023/1/M1548). This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinazoline ring can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: : Reduction reactions can be performed on the quinazoline ring to produce reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinazoline-2,4-dione derivatives.
Reduction: : Reduced quinazoline derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its antimicrobial properties against various pathogens.
Medicine: : Research has explored its potential as an antitumor agent due to its ability to inhibit cell proliferation.
Industry: : It can be used in the development of new pharmaceuticals and agrochemicals.
Properties
CAS No. |
440334-19-0 |
|---|---|
Molecular Formula |
C21H24ClN5S |
Molecular Weight |
413.97 |
IUPAC Name |
4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C21H24ClN5S/c22-16-5-3-6-17(15-16)27-13-11-26(12-14-27)10-4-9-23-20-18-7-1-2-8-19(18)24-21(28)25-20/h1-3,5-8,15H,4,9-14H2,(H2,23,24,25,28) |
InChI Key |
YGRROGONSNHNKC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


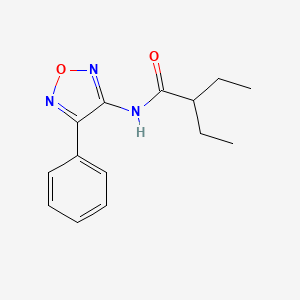
![2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2382283.png)
![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)
![3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2382287.png)

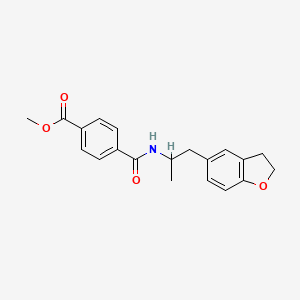
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)
![5-oxo-N-(4-phenoxyphenyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)

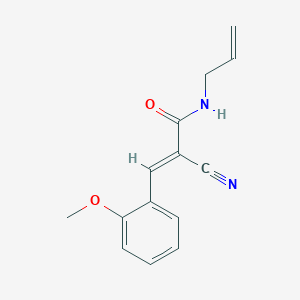
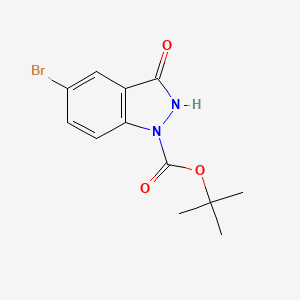
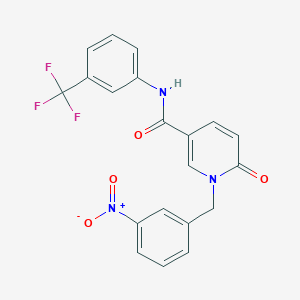
![2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)
![Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2382305.png)
